Becliconazole

Description

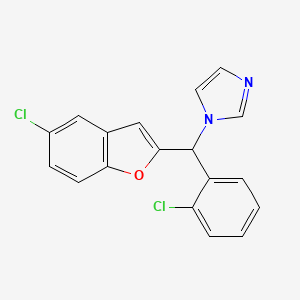

Structure

3D Structure

Properties

IUPAC Name |

1-[(5-chloro-1-benzofuran-2-yl)-(2-chlorophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O/c19-13-5-6-16-12(9-13)10-17(23-16)18(22-8-7-21-11-22)14-3-1-2-4-15(14)20/h1-11,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTBJMFRJPALNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC3=C(O2)C=CC(=C3)Cl)N4C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869557 | |

| Record name | Becliconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112893-26-2, 192446-75-6, 192446-76-7 | |

| Record name | Becliconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112893262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192446767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Becliconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BECLICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1C78X4F03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BECLICONAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q380FV0AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BECLICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5361814USE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Becliconazole

Foundational Strategies for Becliconazole (B56024) Synthesis

The synthesis of imidazole-containing compounds like this compound often relies on well-established heterocyclic chemistry principles. A common foundational approach for the imidazole (B134444) ring itself is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. Variations of this method allow for the creation of substituted imidazoles. For antifungal azoles, the core structure typically consists of a substituted ethyl chain linked to the nitrogen of the imidazole ring. The synthesis often involves the coupling of the imidazole heterocycle with a suitably functionalized side chain.

The biological activity of many azole antifungals is highly dependent on their stereochemistry. This compound contains a stereogenic center, making the separation and synthesis of individual enantiomers a critical aspect of its development. bohrium.com High-performance liquid chromatography (HPLC) has been effectively employed for the analytical and preparative separation of this compound's enantiomers, utilizing chiral stationary phases such as those derived from cellulose (B213188) and amylose (B160209) carbamates. bohrium.com This allows for the determination of the enantiomeric ratio and the isolation of the more active enantiomer. bohrium.com

Enantioselective synthesis aims to produce the desired stereoisomer directly, avoiding the need for chiral separation. For azole antifungals, common strategies involve the use of chiral catalysts or chiral starting materials. For instance, the asymmetric synthesis of key epoxide intermediates is a well-established method in the production of triazole antifungals, a class of compounds structurally related to imidazoles. semanticscholar.org These chiral epoxides can then be reacted with the imidazole nucleus to yield the desired enantiomerically pure final product. semanticscholar.org Such stereocontrolled syntheses often utilize chiral auxiliaries or asymmetric catalysts to guide the stereochemical outcome of key bond-forming reactions. semanticscholar.org

To improve reaction times, yields, and environmental footprint, advanced synthetic methods such as Microwave-Assisted Organic Synthesis (MAOS) have been applied to the synthesis of imidazole and benzimidazole (B57391) derivatives. bohrium.comnih.gov MAOS utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times compared to conventional heating methods. bohrium.comresearchgate.net This technique has been successfully used in the one-pot, three-component condensation reactions to form substituted imidazoles. nih.gov The benefits of MAOS include enhanced reaction rates, higher yields, and often, cleaner reactions with easier work-up procedures, making it a valuable tool for the synthesis of this compound analogues. researchgate.netdigitellinc.com

| Synthetic Technique | Description | Relevance to this compound |

| Chiral HPLC Separation | Chromatographic method using a chiral stationary phase to separate enantiomers. | Used for the separation and quantitative determination of this compound enantiomers. bohrium.com |

| Asymmetric Epoxidation | Stereoselective formation of an epoxide, a key intermediate for many azole antifungals. | A potential strategy for the enantioselective synthesis of this compound. semanticscholar.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave energy to accelerate chemical reactions. | Applied to the synthesis of imidazole and benzimidazole derivatives, offering improved yields and reduced reaction times. bohrium.comnih.gov |

Design and Synthesis of Novel this compound Derivatives and Analogues

The development of new antifungal agents often involves the modification of existing scaffolds like that of this compound to improve efficacy, spectrum of activity, and pharmacokinetic properties.

Rational design of novel this compound analogues is guided by structure-activity relationship (SAR) studies of related antifungal agents. nih.gov A key strategy involves the modification or replacement of specific structural motifs to enhance binding to the target enzyme, typically cytochrome P450 14α-demethylase (CYP51). nih.govnih.gov The imidazole ring is crucial for coordinating with the heme iron atom in the active site of CYP51, and modifications are generally focused on the side-chain substituents. nih.gov

Design principles often involve the recombination of structural units from other successful antifungal drugs, such as fluconazole (B54011) and ketoconazole (B1673606). youtube.com For instance, SAR studies on benzimidazole derivatives have shown that substitutions at the N1, C2, C5, and C6 positions can significantly influence anti-inflammatory activity, a principle that can be extrapolated to the design of antifungal agents with improved properties. digitellinc.com The introduction of different alkyl or aryl groups, or the incorporation of other heterocyclic rings, can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its antifungal potency. nih.gov

| Design Principle | Description | Potential Application to this compound |

| Structure-Activity Relationship (SAR) Guided Modification | Synthesis of a series of related compounds with systematic structural changes to determine the effect of each change on biological activity. | Modifying substituents on the phenyl and imidazole rings of this compound to improve antifungal potency based on known SAR data for azoles. nih.govdigitellinc.com |

| Scaffold Hopping | Replacing the central molecular core of a molecule with a different scaffold while maintaining similar biological activity. | Replacing the imidazole ring with other five-membered heterocycles to explore novel chemical space. |

| Bioisosteric Replacement | Substitution of a functional group with another group that has similar physical and chemical properties. | Replacing a chlorine atom on the phenyl ring with other halogens or a trifluoromethyl group to modulate activity. nih.gov |

To explore new chemical space and potentially enhance biological activity, the fusion of additional rings to the imidazole or benzimidazole core is a recognized strategy in medicinal chemistry. mdpi.com The synthesis of ring-fused benzimidazoles can be achieved through various methods, including dehydrogenative coupling and radical cyclization. mdpi.com These fused systems can alter the planarity, rigidity, and electronic distribution of the molecule, which may lead to improved interactions with the target enzyme.

The nature and position of substituents on the aromatic rings of azole antifungals play a critical role in their activity. In many azole antifungals, the presence of halogen atoms, such as chlorine or fluorine, on the phenyl ring is common and often enhances potency. nih.gov SAR studies on related compounds have shown that the introduction of electron-withdrawing groups can influence the electronic properties of the molecule and its interaction with the target. nih.gov For example, in some series of antifungal compounds, halogen substitutions at the C-7 position were found to be favorable for antifungal potency. nih.gov The systematic variation of these substituents is a key strategy in the optimization of lead compounds like this compound.

Molecular Mechanisms of Action and Target Elucidation of Becliconazole

Biochemical Pathway Inhibition Studies of Becliconazole (B56024)

The antifungal activity of azole compounds, the class to which this compound belongs, is primarily attributed to their ability to disrupt the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This disruption is achieved through the inhibition of specific enzymes in the ergosterol biosynthesis pathway.

Investigation of Fungal Enzyme Inhibition Pathways (e.g., Cytochrome P450-Dependent Sterol 14α-Demethylase)

The principal target for azole antifungals is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the demethylation of lanosterol. Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This alteration in the lipid composition disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability and, ultimately, inhibition of fungal growth or cell death.

While specific kinetic data for this compound's inhibition of fungal CYP51 is not extensively available in the public domain, the inhibitory mechanism for the azole class is well-established. The nitrogen atom (N3) in the imidazole (B134444) ring of the azole molecule binds to the heme iron atom in the active site of the cytochrome P450 enzyme. nih.gov This binding is a competitive and reversible inhibition. mdpi.com The potency of this inhibition can be quantified by the inhibition constant (Ki). For instance, other azoles like ketoconazole (B1673606) and voriconazole (B182144) have demonstrated potent inhibition of CYP3A4, a human cytochrome P450 enzyme, with Ki values of 3.6 nM and 3.2 µM, respectively. nih.gov It is highly probable that this compound follows a similar mechanism of action, directly targeting the fungal CYP51 enzyme.

Table 1: Comparative Inhibition Constants (Ki) of Various Azole Antifungals Against Human Cytochrome P450 3A4.1 (Note: Data for this compound is not available; this table provides context from related compounds.)

| Azole Antifungal | Inhibition Constant (Ki) |

| Ketoconazole | 3.6 nM |

| Voriconazole | 3.2 µM |

| Fluconazole (B54011) | 18.3 µM |

| Itraconazole | Data varies by study |

This table illustrates the range of inhibitory potencies within the azole class against a human cytochrome P450 enzyme, highlighting the potent nature of this interaction. Data sourced from a study on recombinant CYP3A4 genetic variants. nih.gov

Analysis of this compound Interactions with Specific Macromolecular Targets

The primary macromolecular target for this compound is presumed to be the fungal lanosterol 14α-demethylase. Beyond this, interactions with other macromolecules are not well-documented. However, the study of such interactions is crucial as they could reveal secondary mechanisms of action or potential off-target effects. Active targeting strategies for drug delivery sometimes involve conjugating drugs to macromolecules like peptides or polymers to enhance their delivery to specific cells or subcellular locations, such as the nucleus or mitochondria. nih.gov While these approaches are established in therapeutic research, their specific application to this compound has not been reported.

Target Identification and Validation Methodologies for this compound

Confirming the direct interaction between a drug and its target within a complex cellular environment is a fundamental aspect of drug development. Several advanced methodologies are available for this purpose.

Chemical Proteomics Approaches for Target Elucidation

Chemical proteomics is a powerful technique used to identify the protein binding partners of a small molecule within a complex biological sample. nih.gov This approach often involves synthesizing a modified version of the drug molecule that includes a reactive group (like a benzophenone (B1666685) photoprobe) and a reporter tag (such as biotin). nih.gov Upon incubation with cell lysates or intact cells, the probe binds to its target proteins. Subsequent UV irradiation can create a covalent bond between the probe and its target. nih.gov The reporter tag then allows for the isolation and identification of these target proteins using techniques like mass spectrometry.

This methodology could be applied to this compound to definitively confirm its interaction with CYP51 in various fungal species and to uncover any potential off-target interactions. However, to date, there are no published studies that have employed chemical proteomics to elucidate the targets of this compound.

Label-Free Methods for Assessing Target Engagement (e.g., Cellular Thermal Shift Assay)

The Cellular Thermal Shift Assay (CETSA) is a valuable method for confirming that a drug engages with its target inside living cells. nih.govnih.gov The principle behind CETSA is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. researchgate.net In a typical CETSA experiment, cells are treated with the drug and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. nih.gov A shift in the melting temperature of the target protein in the presence of the drug indicates direct binding.

CETSA offers a way to measure target engagement in a physiologically relevant context and can be adapted for high-throughput screening. researchgate.netyoutube.com The application of CETSA would be a definitive way to validate the engagement of this compound with fungal CYP51 in intact cells. As with chemical proteomics, there is currently no publicly available research demonstrating the use of CETSA with this compound.

Molecular Pharmacology of this compound Action at the Cellular Level

The molecular pharmacology of this compound at the cellular level is a direct consequence of its inhibition of ergosterol biosynthesis. The resulting membrane stress triggers a cascade of downstream cellular events. These can include the activation of cell wall integrity pathways as a compensatory mechanism, alterations in ion homeostasis, and ultimately, the induction of programmed cell death or apoptosis in the fungal cell. The accumulation of toxic sterol intermediates is also thought to contribute significantly to the fungistatic or fungicidal activity of the compound. While this is the general mechanism for the azole class, specific studies detailing the downstream cellular signaling events triggered by this compound are lacking.

No Information Available on "this compound"

Following a thorough review of scientific literature and chemical databases, no information has been found on a compound named "this compound." As a result, an article detailing its in vitro antifungal and antibacterial activity as per the requested outline cannot be generated at this time.

The absence of "this compound" in research publications suggests that this may be a novel compound with research that has not yet been published, a proprietary code name not in the public domain, or a possible misspelling of another existing antifungal agent. Without any available data, it is impossible to provide scientifically accurate information regarding its methodologies for in vitro assessment, its activity against various pathogens, or any potential synergistic effects with other antimicrobial agents.

Researchers seeking information on antifungal and antibacterial compounds are encouraged to verify the spelling and check for alternative nomenclature. Should "this compound" be a misspelling of a known agent, or if data becomes publicly available in the future, a comprehensive article can be produced.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Becliconazole

Elucidation of Structural Determinants for Becliconazole (B56024) Biological Activity

A fundamental aspect of understanding any pharmacologically active compound is the elucidation of its structural determinants for biological activity. This involves systematically modifying the chemical structure and observing the resultant changes in efficacy and selectivity.

Influence of Substituent Effects on Potency and Selectivity

For this compound, this would involve studying how alterations to the chlorophenyl ring, the benzofuran (B130515) moiety, and the imidazole (B134444) ring impact its antifungal potency. For instance, modifying the position or nature of the chloro-substituents on both the phenyl and benzofuran rings could significantly affect the molecule's electronic and steric properties, which in turn could influence its binding affinity to the target enzyme, lanosterol (B1674476) 14α-demethylase. However, no published studies detailing the synthesis and comparative antifungal activity of a series of this compound analogues are available. Such studies are crucial for establishing a clear SAR.

Stereochemical Aspects and Enantiomeric Efficacy of this compound

This compound possesses a chiral center at the carbon atom connecting the chlorophenyl, benzofuran, and imidazole moieties. This means it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. semanticscholar.org One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.

Computational Approaches in this compound SAR/QSAR Modeling

Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds, thereby guiding the design of more potent and selective analogues.

Derivation and Application of Molecular Descriptors for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies involve the mathematical correlation of a compound's biological activity with its physicochemical properties, known as molecular descriptors. nih.govnih.gov These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. For a series of this compound analogues, one could calculate descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic parameters. These would then be used to build a predictive QSAR model. However, the prerequisite for such a study is a dataset of this compound analogues with their corresponding measured biological activities, which is not available in the public domain.

Development of Predictive Models for Novel this compound Analogues

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. nih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted potency, thereby saving significant time and resources in the drug discovery process. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are commonly employed to develop these predictive models. The absence of foundational SAR data for this compound means that no such predictive models have been reported.

Rational Design Principles for Enhanced this compound Potency and Specificity

Rational drug design relies on a detailed understanding of the drug's mechanism of action and its interaction with the biological target at a molecular level. For azole antifungals, the target is lanosterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. nih.govresearchgate.net

Rational design strategies for this compound would involve techniques such as pharmacophore modeling and molecular docking. Pharmacophore modeling would identify the essential three-dimensional arrangement of chemical features required for antifungal activity. nih.govopenmedicinalchemistryjournal.com Molecular docking studies would simulate the binding of this compound and its analogues into the active site of lanosterol 14α-demethylase, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. nih.gov These computational approaches would guide the design of new analogues with optimized interactions, potentially leading to enhanced potency and selectivity. Unfortunately, no such specific studies on this compound have been published.

Mechanisms of Resistance to Becliconazole in Microbial Pathogens

Fungal Resistance Mechanisms to Becliconazole (B56024)

Resistance to azole antifungals in fungal pathogens is a well-documented phenomenon, driven by several molecular mechanisms. nih.govdavidmoore.org.uk Although direct studies on this compound are not extensively available, the established modes of resistance to other azoles provide a framework for understanding potential resistance to this compound. These mechanisms often involve genetic mutations, changes in gene expression, and larger-scale genomic alterations. news-medical.netfrontiersin.org

The primary target for azole antifungals, including likely this compound, is the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene in yeasts or its homolog, cyp51A, in molds. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Mutations in the cyp51A gene are a common mechanism of azole resistance. nih.gov These mutations can lead to amino acid substitutions in the enzyme, which may reduce the binding affinity of the azole drug to its target. davidmoore.org.uked.ac.uk Consequently, the drug is less effective at inhibiting ergosterol synthesis.

Numerous substitutions in the Cyp51A protein have been identified in azole-resistant clinical isolates of various fungi, such as Aspergillus fumigatus. nih.gov While over 140 different amino acid substitutions have been reported in the Erg11 protein of resistant Candida strains, certain mutations near the heme-binding site, such as R467K and G464S in Candida albicans, are frequently observed. nih.gov It is plausible that similar mutations in the Cyp51 gene could confer resistance to this compound, although specific mutations have not yet been documented in the scientific literature.

Table 1: Examples of Cyp51A Mutations in Aspergillus fumigatus Conferring Azole Resistance

| Mutation | Location | Associated Resistance |

|---|---|---|

| G54 | Near protein linker | Reduced azole interaction nih.gov |

| G138 | Near protein linker | Reduced azole interaction nih.gov |

| M220 | Near protein linker | Reduced azole interaction nih.gov |

| G448 | Near protein linker | Reduced azole interaction nih.gov |

This table illustrates mutations found in A. fumigatus that confer resistance to other azole drugs; specific data for this compound is not available.

A prevalent mechanism for azole resistance is the active removal of the drug from the fungal cell, mediated by efflux pumps. nih.gov This process reduces the intracellular concentration of the antifungal agent, preventing it from reaching its target in sufficient quantities. nih.gov Two major families of transporter proteins are implicated in this process: the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). nih.govmdpi.com

In many fungal pathogens, the overexpression of genes encoding these efflux pumps is a key factor in acquired azole resistance. researchgate.netresearchgate.net For instance, in Candida albicans, the upregulation of the ABC transporters Cdr1 and Cdr2, and the MFS transporter Mdr1, is frequently observed in azole-resistant isolates. nih.govmdpi.com The expression of these pumps is controlled by complex regulatory networks. Gain-of-function mutations in transcription factors that regulate these pump genes can lead to their constitutive overexpression. mdpi.com While this mechanism has been extensively studied for drugs like fluconazole (B54011) and voriconazole (B182144), it is a highly probable mode of resistance to this compound as well. nih.govmdpi.com

Table 2: Major Efflux Pumps Involved in Fungal Azole Resistance

| Pump Family | Pump Name | Regulating Genes (Examples) | Fungal Species (Examples) |

|---|---|---|---|

| ABC Transporters | Cdr1, Cdr2, CgCdr1, CgCdr2 | TAC1 | Candida albicans, Candida glabrata mdpi.com |

| MFS Transporters | Mdr1 | MRR1 | Candida albicans mdpi.com |

| ABC Transporters | Afr1 | - | Cryptococcus neoformans nih.gov |

This table shows efflux pumps known to confer resistance to other azole drugs; specific data for this compound is not available.

Fungal pathogens can also develop antifungal resistance through large-scale genomic changes, including aneuploidy—the gain or loss of whole chromosomes. frontiersin.orgnih.gov These alterations can provide a rapid, albeit often unstable, path to drug resistance. frontiersin.org For example, the acquisition of an extra copy of a chromosome (trisomy) that carries a resistance-related gene, such as the target enzyme or an efflux pump, can lead to increased expression of that gene and a resistant phenotype. frontiersin.orgnih.gov

In Candida albicans, exposure to fluconazole has been shown to induce the nondisjunction of specific chromosomes, leading to aneuploidy and subsequent drug resistance. nih.gov Such chromosomal alterations can have pleiotropic effects, altering the expression of multiple genes simultaneously and potentially leading to cross-resistance to other antifungal agents. frontiersin.org While not specifically documented for this compound, this mechanism represents a possible route for the development of resistance. frontiersin.org

Bacterial Resistance Mechanisms to this compound

While this compound is primarily an antifungal agent, understanding potential bacterial resistance mechanisms is important, especially in polymicrobial environments. Bacteria employ a diverse array of strategies to resist antimicrobial compounds. nih.govnih.gov The primary mechanisms include active efflux of the drug, modification of the drug's target, and enzymatic inactivation of the drug itself. nih.govyoutube.com

Efflux pumps are a fundamental component of intrinsic and acquired resistance in many bacteria. nih.govnih.gov These membrane proteins actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets. youtube.com The overexpression of these pumps can lead to multidrug resistance phenotypes. nih.gov

Bacterial efflux systems are diverse and can be found in both Gram-positive and Gram-negative bacteria. nih.gov Given the broad substrate promiscuity of many bacterial efflux pumps, it is conceivable that they could recognize and export this compound, contributing to a resistant phenotype. youtube.com However, there is currently no specific research identifying this compound as a substrate for any known bacterial efflux pumps.

Bacteria can develop resistance by altering the cellular target of an antimicrobial agent, which prevents the drug from binding effectively. nih.govresearchgate.net This can occur through mutations in the gene encoding the target protein or through enzymatic modification of the target site. nih.gov For example, resistance to some antibiotics is achieved by methylation of ribosomal RNA, which prevents the drug from inhibiting protein synthesis. nih.gov

Another common bacterial resistance strategy is the enzymatic inactivation of the drug. researchgate.netdoaj.org Bacteria may produce enzymes that chemically modify or degrade the antibiotic, rendering it harmless. researchgate.net A classic example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins. nih.gov It is theoretically possible that bacteria could evolve enzymes capable of modifying or degrading the structure of this compound, although no such enzymes have been identified to date. nih.gov

Molecular Epidemiology and Surveillance of this compound Resistance (In Vitro Studies)

Currently, there is a significant lack of published scientific literature and clinical research specifically investigating the molecular epidemiology and in vitro surveillance of resistance to the antifungal compound this compound. Extensive searches of scientific databases yield no specific studies or data sets on this topic. This compound is identified as an antimycotic agent, and its chemical structure suggests it belongs to the imidazole (B134444) class of azole antifungals. nih.govmedkoo.comnih.gov However, information regarding its clinical use, spectrum of activity, and the development of resistance in microbial pathogens remains largely unavailable in peer-reviewed literature. ncats.ioncats.io

Given the absence of this compound-specific data, this section will discuss the general mechanisms of resistance observed in vitro for other azole antifungal agents. It is crucial to note that the following information is based on studies of established azoles, such as fluconazole, itraconazole, and voriconazole, and may not be directly applicable to this compound without specific investigational data.

In vitro studies are fundamental for the surveillance of antifungal resistance, providing essential data on the minimum inhibitory concentrations (MICs) of drugs required to inhibit the growth of fungal pathogens. nih.gov These studies are critical for identifying emerging resistance trends and understanding the underlying molecular mechanisms.

For azole antifungals, several key mechanisms of resistance have been identified through in vitro research:

Target Site Modification: The primary target for azole antifungals is the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene in fungi. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Mutations in the ERG11 gene can alter the structure of the enzyme, reducing the binding affinity of azole drugs and thereby conferring resistance. medkoo.com

Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme. This requires a higher intracellular concentration of the azole to inhibit ergosterol synthesis effectively, resulting in a resistant phenotype.

Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell through efflux pumps, which are membrane proteins. The two major superfamilies of efflux pumps implicated in azole resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS). medkoo.com Overexpression of the genes encoding these pumps, such as CDR1, CDR2 (ABC), and MDR1 (MFS), is a common mechanism of resistance in Candida species.

Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can also lead to resistance. For instance, defects in the ERG3 gene can prevent the accumulation of toxic sterols that would otherwise result from the inhibition of Erg11 by azoles. medkoo.com

Surveillance programs that monitor the in vitro susceptibility of clinical isolates to various antifungals are essential for public health. These programs help to establish breakpoints for resistance, track the geographical spread of resistant strains, and inform treatment guidelines. nih.gov However, without specific in vitro testing and molecular analysis of this compound against a range of fungal pathogens, its potential for resistance development and the epidemiological landscape of such resistance remain unknown.

The table below summarizes common azole resistance mechanisms found in Candida species through in vitro studies, which could be hypothetically relevant for this compound if it shares a similar mechanism of action.

| Mechanism of Resistance | Associated Genes | Effect | Fungal Species Example |

| Target Site Modification | ERG11 | Reduced binding affinity of the azole drug to the target enzyme. | Candida albicans |

| Overexpression of Drug Target | ERG11, UPC2 | Increased production of the target enzyme, requiring higher drug concentrations for inhibition. | Candida albicans |

| Efflux Pump Overexpression | CDR1, CDR2, MDR1 | Active removal of the antifungal drug from the cell, reducing intracellular concentration. | Candida glabrata, Candida albicans |

| Alteration of Ergosterol Pathway | ERG3 | Prevents the accumulation of toxic sterol intermediates. | Candida albicans |

Table 1. Common In Vitro Azole Resistance Mechanisms in Candida Species.

Future in vitro studies would be necessary to determine the minimum inhibitory concentrations (MICs) of this compound against a panel of clinically relevant fungi. Such research would be the first step in understanding its spectrum of activity and identifying any intrinsic or acquired resistance. Subsequent molecular studies on any identified resistant isolates would then be required to elucidate the specific mechanisms of this compound resistance, contributing to its potential future clinical development and use.

Computational and Theoretical Studies of Becliconazole

Molecular Docking and Dynamics Simulations

Analysis of Ligand-Target Binding Interactions and Energetics

No published data available.

Conformational Analysis of Becliconazole (B56024) in Simulated Biological Environments

No published data available.

Quantum Chemical Calculations of this compound

Electronic Structure and Reactivity Descriptors

No published data available.

Prediction of Spectroscopic Properties for Research Structural Characterization

No published data available.

Advanced Analytical Methodologies for Becliconazole Research

Chromatographic Techniques for Becliconazole (B56024) Separation and Quantification

Chromatography stands as a cornerstone in the analytical toolkit for this compound. Its versatility allows for high-resolution separation of the enantiomers and related substances, which is critical for both quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) has been successfully employed for the enantiomeric separation of this compound and its potential impurities. ukm.mynih.govresearchgate.netresearchgate.net Research has demonstrated that the use of chiral stationary phases (CSPs) is effective in resolving the racemic mixture of this compound. Specifically, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown excellent performance in this regard. ukm.mynih.gov

A notable study by Ferretti et al. (1997) detailed an HPLC method capable of separating the enantiomers of this compound as well as its synthetic precursors. This method proved to be effective for both qualitative and quantitative analysis, allowing for the determination of the enantiomeric ratio of this compound and the quantification of impurities. ukm.myresearchgate.netresearchgate.net The assay demonstrated good linearity for this compound and its impurities over a significant concentration range. ukm.mynih.gov For impurities, the linearity was established in the range of 400–4000 ng/ml, while for this compound, it was in the range of 400–4000 µg/ml. ukm.mynih.gov

| Compound | Linearity Range | Correlation Coefficient (r) |

|---|---|---|

| This compound | 400–4000 µg/ml | >0.999 |

| Impurities | 400–4000 ng/ml | >0.999 |

The success of the enantiomeric separation of this compound by HPLC is highly dependent on the selection and optimization of the chiral stationary phase and the mobile phase composition. ukm.my Polysaccharide-based CSPs, particularly cellulose and amylose carbamate (B1207046) derivatives, have been identified as effective for this purpose. ukm.mynih.gov

The mobile phase composition plays a crucial role in achieving optimal separation. In the case of this compound, the use of organic modifiers in the mobile phase has been studied to enhance resolution. ukm.mynih.gov Specifically, the addition of ethanol (B145695) and 2-propanol to the mobile phase has been shown to influence the retention and selectivity of the enantiomers on the chiral column. ukm.mynih.gov The optimization of the concentration of these modifiers is a critical step in method development to achieve baseline separation of the enantiomers and their impurities. The interaction between the analyte, the chiral stationary phase, and the mobile phase, which includes hydrogen bonding and π-π interactions, is fundamental to the chiral recognition mechanism. researchgate.net

| Parameter | Details |

|---|---|

| Chiral Stationary Phases | Cellulose and amylose carbamate derivatives |

| Mobile Phase Modifiers | Ethanol, 2-Propanol |

| Detection | UV-Vis Detector |

While specific studies on the application of Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) for this compound are not extensively documented, these techniques are widely used for the analysis of related imidazole (B134444) and triazole antifungal agents. researchgate.netnih.govnih.govresearchgate.net

SFC, with its use of supercritical carbon dioxide as a mobile phase, offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. It has been successfully applied to the enantioseparation of various chiral fungicides, often employing polysaccharide-based chiral stationary phases. researchgate.netnih.gov The technique's efficiency makes it a promising alternative for the analysis of this compound and its related compounds.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile impurities in drug substances. nih.govresearchgate.net For imidazole derivatives, GC methods have been developed to detect and quantify residues and related substances. nih.govresearchgate.net Given that some of the synthetic precursors of this compound may be amenable to GC analysis, this technique could be valuable for monitoring impurity profiles.

Electrophoretic Techniques for Chiral Discrimination of this compound (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals, including various azole antifungal agents. researchgate.net Its high efficiency, short analysis times, and low consumption of sample and reagents make it an attractive alternative to HPLC. researchgate.net

Although specific applications of CE for the chiral discrimination of this compound are not widely reported, the technique has been successfully used for other chiral imidazole derivatives like fenticonazole. researchgate.net In such separations, chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. researchgate.net The principle of separation relies on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation. researchgate.net Given the structural similarities among imidazole antifungals, it is highly probable that a CE method could be developed for the enantiomeric resolution of this compound.

Future Research Trajectories for Becliconazole

Exploration of Novel Antimicrobial Targets Beyond Established Pathways

While the primary mechanism of action for azole antifungals like Becliconazole (B56024) involves the inhibition of ergosterol (B1671047) biosynthesis, emerging research is focused on identifying and validating alternative molecular targets. nih.gov This pursuit is driven by the need to overcome resistance mechanisms that typically involve modifications of the primary target enzyme, sterol 14α-demethylase. nih.govnih.gov

One promising area of investigation is the fungal vacuolar H+-ATPase (V-ATPase). nih.gov Studies have revealed that ergosterol is critical for the proper function of V-ATPase. plos.org Consequently, the disruption of ergosterol synthesis by azoles indirectly impairs V-ATPase activity, leading to a breakdown in cellular pH and ion homeostasis, which contributes significantly to the drug's antifungal effect. nih.govplos.orgresearchgate.net This link establishes V-ATPase as a key secondary target whose inhibition is a downstream consequence of the primary mechanism.

Furthermore, the broader field of antimicrobial research has identified several other pathways that could be relevant for future this compound-related studies. These include essential cellular processes that are distinct from those in mammalian hosts, offering potential for selective toxicity. nih.gov Key examples include fatty acid biosynthesis (FAB), cell wall synthesis, and the machinery of cell division. nih.govresearchgate.net Identifying whether this compound or its future analogues can interact with these alternative pathways could open new avenues for its use and help to circumvent existing resistance issues.

| Target Pathway | Key Enzyme/Component | Cellular Function | Rationale for Targeting |

|---|---|---|---|

| Ion & pH Homeostasis | Vacuolar H+-ATPase (V-ATPase) | Maintains vacuolar acidity and ion gradients. | Function is dependent on ergosterol; its disruption is a downstream effect of azoles. nih.govplos.org |

| Fatty Acid Biosynthesis (FAB) | β-Ketoacyl-ACP Synthase III (KAS III) | Initiates the synthesis of fatty acids for cell membranes. | Represents an appealing target for new antimicrobial agents due to its essential role. nih.gov |

| Cell Wall Integrity | β-1,3-glucan synthase | Synthesizes a major structural component of the fungal cell wall. | Targeting this pathway compromises the structural integrity of the fungal cell. researchgate.net |

| DNA Synthesis | Thymidylate synthetase | Involved in the synthesis of pyrimidines, essential for DNA replication. | Inhibition interferes with DNA synthesis and cell proliferation. nih.gov |

Development of Next-Generation this compound Analogues with Enhanced Antimicrobial Spectrum

A significant trajectory in this compound research is the rational design and synthesis of novel analogues. The primary goals are to enhance its potency, broaden its spectrum of activity against a wider range of pathogens, and overcome resistance in existing strains. oup.comnih.gov This involves making strategic chemical modifications to the this compound scaffold to improve its pharmacological properties. For instance, creating hybrid molecules, such as by combining the imidazole (B134444) core with other heterocyclic structures like thiazole, may result in compounds with increased therapeutic action. nih.govmdpi.com

The development of next-generation azoles often focuses on creating derivatives with activity against both azole-susceptible and azole-resistant fungal strains. nih.gov Research into other azoles has demonstrated that structural modifications can lead to compounds with potent, broad-spectrum activity against various species of Candida and Aspergillus. oup.com Similarly, the synthesis of this compound analogues will aim to produce molecules that retain or exceed the activity of the parent compound while also being effective against emerging and resistant fungal pathogens. This strategy is part of a broader effort to develop new antifungal agents that can effectively treat a wide array of infections. nih.govmdpi.com

Integrated Multi-Omics Approaches in this compound Research

Modern drug research is increasingly leveraging multi-omics technologies to gain a comprehensive understanding of a drug's impact on a biological system. nih.govmdpi.com This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to a compound like this compound. researchgate.netuclastresslab.org

By applying multi-omics, researchers can move beyond the "one drug, one target" paradigm to map the complex network of interactions affected by this compound. mdpi.com This can reveal secondary drug targets, elucidate the precise molecular pathways that lead to fungal cell death, and uncover novel mechanisms of drug resistance by comparing the omics profiles of sensitive and resistant strains. nih.govfrontiersin.org For instance, metabolomics can provide detailed insights into the metabolic shifts that occur within a fungus following treatment, while proteomics can identify changes in protein expression related to stress responses or resistance mechanisms. nih.govfrontiersin.org The integration of these large-scale datasets provides a powerful, systems-level view that can guide the development of more effective therapeutic strategies and identify potential biomarkers for treatment efficacy. mdpi.comfrontiersin.org

Advanced Computational Methodologies for De Novo Design of this compound-Inspired Compounds

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new drugs. biorxiv.org For this compound, these methodologies are being employed for the de novo design of novel, inspired compounds with optimized properties. nih.gov Techniques such as molecular docking are used to simulate the binding of potential this compound analogues to their target enzymes, such as sterol 14α-demethylase. nih.govresearchgate.net These simulations allow researchers to predict the binding affinity and orientation of new molecules, helping to prioritize the most promising candidates for chemical synthesis and biological testing. researchgate.net

In silico tools are also used to predict the pharmacokinetic and toxicological profiles of newly designed compounds. researchgate.net By modeling properties like absorption, distribution, metabolism, and excretion (ADME), scientists can filter out molecules that are likely to fail in later stages of development. This computational pre-screening significantly enhances the efficiency of the drug design process. biorxiv.orgresearchgate.net The ultimate goal is to use these advanced computational approaches to rationally design this compound-inspired molecules with superior potency, selectivity, and an improved safety profile. nih.gov

| Methodology | Application | Objective |

|---|---|---|

| Molecular Docking | Predicts the binding interaction between a ligand (drug candidate) and a protein target. | To screen virtual libraries and prioritize compounds with high binding affinity for synthesis. nih.govresearchgate.net |

| De Novo Design | Generates novel molecular structures algorithmically based on the target's binding site. | To create entirely new compounds inspired by the this compound scaffold with potentially improved properties. nih.gov |

| ADME/Tox Prediction | Uses computational models to forecast a compound's pharmacokinetic and toxicity profiles. | To identify and eliminate candidates with poor predicted safety or bioavailability early in the design phase. researchgate.net |

| Chemical Similarity Searching | Identifies molecules with similar structures to a query molecule. | To predict the primary biological target of new analogues based on known targets of structurally related compounds. nih.govbiorxiv.org |

Q & A

Q. What are the primary molecular targets of Becliconazole, and what experimental methodologies are recommended for confirming target engagement in fungal pathogens?

Methodological Answer: To identify molecular targets, combine computational docking studies (e.g., molecular dynamics simulations) with biochemical validation via gene knockout models in target fungi. Use affinity chromatography coupled with mass spectrometry to isolate and characterize protein-ligand interactions. Validate target engagement through dose-response assays measuring enzyme inhibition or transcriptional changes .

Example Protocol:

| Step | Technique | Purpose | Validation Criteria |

|---|---|---|---|

| 1 | Molecular docking (AutoDock Vina) | Predict binding affinity to fungal enzymes | ΔG ≤ -7 kcal/mol |

| 2 | CRISPR-Cas9 knockout of putative targets | Confirm phenotypic resistance | MIC increase ≥8-fold |

| 3 | ITC (Isothermal Titration Calorimetry) | Quantify binding thermodynamics | Kd ≤ 1 μM |

Q. How should researchers design in vitro assays to evaluate this compound's antifungal activity while minimizing cytotoxicity interference?

Methodological Answer: Adopt a tiered screening approach:

Primary screening: Use CLSI M38/M61 guidelines for broth microdilution assays against reference fungal strains.

Counter-screening: Assess mammalian cell cytotoxicity (e.g., HepG2 cells) using MTT assays at equivalent concentrations.

Selectivity Index (SI): Calculate SI = IC50 (mammalian cells)/MIC50 (fungal cells); prioritize compounds with SI >10 .

Key Considerations:

- Include azole-resistant controls (e.g., Candida auris B11221) to assess cross-resistance.

- Validate results with three independent replicates to ensure statistical power (p<0.05).

Advanced Research Questions

Q. What statistical approaches are most robust for resolving contradictions between in vitro and in vivo efficacy data for this compound across different fungal strains?

Methodological Answer: Apply meta-analytical frameworks to reconcile discrepancies:

Systematic comparison: Use PRISMA guidelines to aggregate data from ≥5 independent studies.

Multivariate regression: Model variables such as inoculum size, host immune status, and pharmacokinetic parameters.

Mechanistic modeling: Develop PK/PD models (e.g., Emax models) to quantify exposure-response relationships .

Example Workflow:

| Stage | Action | Tool |

|---|---|---|

| Data aggregation | Extract MIC90, ED50, and survival rates from literature | RevMan |

| Heterogeneity analysis | Calculate I² statistic to quantify variability | R (metafor package) |

| Bias adjustment | Apply Trim-and-Fill method for publication bias | STATA |

Q. How can researchers integrate transcriptomic and proteomic data to elucidate this compound's off-target effects in host cells?

Methodological Answer:

Multi-omics integration: Use pathway enrichment tools (e.g., STRING, KEGG Mapper) to identify overlapping dysregulated pathways.

Network pharmacology: Construct protein-protein interaction networks (Cytoscape) to map host-pathogen interfaces.

Functional validation: Perform siRNA knockdown of hub genes in human cell lines to confirm mechanistic links .

Data Interpretation Table:

| Omics Layer | Analytical Focus | Key Output |

|---|---|---|

| Transcriptomics | Differentially expressed genes ( | log2FC |

| Proteomics | Fold-change in protein abundance (TMT labeling) | Upregulation of CYP3A4 (host metabolism) |

| Metabolomics | LC-MS-based metabolite profiling | Accumulation of lanosterol intermediates |

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.